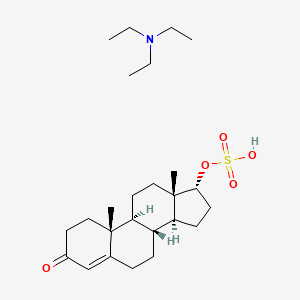

Epitestosterone Sulfate Triethylamine Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epitestosterone Sulfate Triethylamine Salt is a biochemical compound with the molecular formula C25H43NO5S and a molecular weight of 469.68 . It is a derivative of epitestosterone, which is the 17-alpha isomer of testosterone. Epitestosterone acts as an antiandrogen in various target tissues and is used to monitor anabolic drug abuse .

準備方法

The preparation of Epitestosterone Sulfate Triethylamine Salt involves several steps:

Sulfation of Epitestosterone: Epitestosterone is reacted with a sulfating agent to form epitestosterone sulfate.

Formation of Triethylamine Salt: The sulfate ester is then reacted with triethylamine to form the triethylamine salt.

Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product.

化学反応の分析

Epitestosterone Sulfate Triethylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to other functional groups.

Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Epitestosterone Sulfate Triethylamine Salt has several scientific research applications:

Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.

Metabolic Disease Research: The compound is used in the study of metabolic diseases, particularly in understanding the role of epitestosterone and its derivatives in metabolic pathways.

Isotope Labeling: The deuterium labeling makes it useful in various isotope labeling studies, including mass spectrometry.

作用機序

The mechanism of action of Epitestosterone Sulfate Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids . Epitestosterone acts as a weak competitive antagonist of the androgen receptor and a potent 5-alpha-reductase inhibitor .

類似化合物との比較

Epitestosterone Sulfate Triethylamine Salt can be compared with other similar compounds such as:

Testosterone Sulfate: Unlike epitestosterone, testosterone sulfate is a potent androgen and has different physiological effects.

Dehydroepiandrosterone Sulfate: This compound is another sulfate ester of a steroid hormone, but it has different biological roles and mechanisms of action.

This compound is unique due to its specific antiandrogenic properties and its use in monitoring anabolic drug abuse .

生物活性

Epitestosterone sulfate triethylamine salt is a derivative of epitestosterone, a naturally occurring steroid that plays a role in various biological processes. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential applications in therapeutic and anti-doping contexts.

Chemical Structure and Properties

Epitestosterone is an isomer of testosterone, differing in the arrangement of the hydroxyl group. The sulfate triethylamine salt form enhances its solubility and stability, making it suitable for various biochemical applications. The molecular formula for epitestosterone sulfate is C21H30O5S.

Metabolism and Biological Activity

Epitestosterone is primarily metabolized in the liver, where it undergoes sulfation and glucuronidation. The sulfate conjugate is often more stable and can be detected in biological fluids such as urine. This property has made it a focus in anti-doping analysis, as its presence can indicate steroid use.

Key Metabolic Pathways

- Sulfation : Epitestosterone is converted to epitestosterone sulfate by sulfotransferase enzymes, which adds a sulfate group.

- Glucuronidation : It can also be conjugated with glucuronic acid, increasing its water solubility for excretion.

- Excretion : The sulfate and glucuronide forms are primarily excreted via urine, making them suitable biomarkers for doping tests.

Physiological Effects

Epitestosterone has been shown to have various physiological effects, although these are less potent compared to testosterone. Some notable activities include:

- Anti-androgenic Properties : Epitestosterone may inhibit the effects of testosterone by competing for androgen receptors.

- Influence on Hormonal Balance : It plays a role in maintaining hormonal homeostasis, particularly in male reproductive health.

Research Findings

Recent studies have highlighted the importance of epitestosterone sulfate in understanding steroid metabolism and its implications in sports medicine.

Case Studies

- Anti-Doping Analysis : A study conducted on athletes revealed that elevated levels of epitestosterone sulfate were indicative of testosterone abuse. The detection methods employed included liquid chromatography-tandem mass spectrometry (LC-MS/MS), which demonstrated high sensitivity and specificity for steroid metabolites .

- Therapeutic Applications : Research has suggested potential therapeutic uses for epitestosterone sulfate in conditions characterized by hormonal imbalances, such as polycystic ovary syndrome (PCOS). Its ability to modulate androgen levels could provide a beneficial effect in managing symptoms associated with excess androgens .

Data Tables

The following table summarizes key research findings related to the levels of epitestosterone and its sulfate form in various studies:

| Study | Subject Group | Epitestosterone (ng/dL) | Epitestosterone Sulfate (ng/dL) | Methodology |

|---|---|---|---|---|

| Study 1 | Athletes | 5.0 - 15.0 | 20.0 - 50.0 | LC-MS/MS |

| Study 2 | Healthy Males | <1.0 | 10.0 - 30.0 | GC-MS |

| Study 3 | PCOS Patients | 2.0 - 10.0 | 15.0 - 35.0 | ELISA |

特性

IUPAC Name |

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRILWRSYZNKSA-RNTRTCFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。